molecular formula C5H8FNO B1326556 3-Fluoropiperidin-4-one CAS No. 1070955-78-0

3-Fluoropiperidin-4-one

Cat. No. B1326556
CAS RN: 1070955-78-0
M. Wt: 117.12 g/mol
InChI Key: GYCGAPQMEYPDIJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The first enantioselective route to both enantiomers of cis-1-Boc-3-fluoropiperidin-4-ol, a highly prized building block for medicinal chemistry, has been reported. An enantioselective fluorination is employed, taking advantage of the methodology reported by MacMillan, which uses a modified cinchona alkaloid catalyst .


Molecular Structure Analysis

The molecular formula of 3-Fluoropiperidin-4-one is C5H8FNO . Its average mass is 117.121 Da and its monoisotopic mass is 117.058990 Da .

Scientific Research Applications

Medicinal Chemistry Enantioselective Synthesis

“3-Fluoropiperidin-4-one” serves as a key building block in medicinal chemistry due to its potential to create enantiomerically pure compounds. The enantioselective synthesis of cis-3-fluoropiperidin-4-ol, which is derived from 3-Fluoropiperidin-4-one, is particularly noteworthy. .

Pharmaceutical Development Dynamic Kinetic Resolution

Another significant application of “3-Fluoropiperidin-4-one” is found in dynamic kinetic resolution processes. A notable example is the Noyori reduction, which converts racemic 1-Boc-3-fluoropiperidin-4-one into a single cis enantiomer with both diastereo- and enantioselectivity greater than 90%. This method showcases the compound’s utility in achieving high selectivity and yield in pharmaceutical intermediates .

Safety and Hazards

The safety information for 3-Fluoropiperidin-4-one indicates that it is classified as a danger. The hazard statements include H302, H314, and H226 . Precautionary statements include P501, P270, P240, P210, P233, P243, P241, P242, P264, P280, P370+P378, P303+P361+P353, P301+P330+P331, P363, P301+P312+P330, P304+P340+P310, P305+P351+P338+P310, P403+P235, and P405 .

Future Directions

A Noyori reduction of racemic 1-Boc-3-fluoropiperidin-4-one has been achieved under dynamic kinetic resolution conditions that results in a single cis enantiomer being obtained with both diastereo- and enantioselectivity > 90%. This medicinal chemistry building block can be generated on multi-gram scale using the developed conditions to a single enantiomer in a 60% yield after employing a crystallisation procedure .

properties

IUPAC Name

3-fluoropiperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO/c6-4-3-7-2-1-5(4)8/h4,7H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYCGAPQMEYPDIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70649107
Record name 3-Fluoropiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

117.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoropiperidin-4-one

CAS RN

1070955-78-0
Record name 3-Fluoropiperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70649107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

3-Fluoro-4-oxo-piperidine-1-carboxylic acid tert-butyl ester (2.7 g, 12.4 mmol) was dissolved in dioxane/HCl (100 mL, 0.12 M) and stirred at ambient temperature for 2 hours. Volatiles were then removed in vacuo to afford 3-fluoro-piperidin-4-one as an HCl salt, which was carried on without further purification (1.7 g, 92% yield). 1H NMR (400 MHz, DMSO-d6) δ ppm 9.77 (br. s., 1H), 8.77 (br. s., 1H), 6.36 (br. s., 2H), 4.41-4.53 (d, J=48 Hz, 1H), 3.37 (t, J=9.85 Hz, 1H), 3.21 (m, 1H), 3.08 (m, 1H), 2.93 (m, 1H), 1.94 (m, 1H), 1.77 (m, 1H).
Quantity
2.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Name

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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